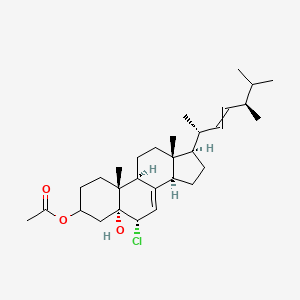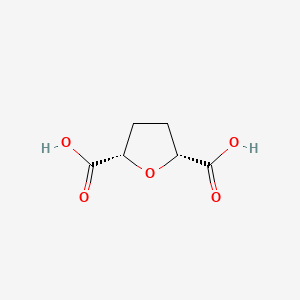
Perindopril-d4 Acyl-β-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindopril-d4 Acyl-β-D-glucuronide is a labeled metabolite of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in proteomics research. The molecular formula of this compound is C25H36D4N2O11, and it has a molecular weight of 548.62 .
Preparation Methods
The synthesis of Perindopril-d4 Acyl-β-D-glucuronide involves the incorporation of deuterium (d4) into the Perindopril molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. it is known that the preparation of such labeled compounds typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Perindopril-d4 Acyl-β-D-glucuronide, like its parent compound Perindopril, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Perindopril-d4 Acyl-β-D-glucuronide is primarily used in proteomics research. It serves as a reference standard in the study of drug metabolism and pharmacokinetics. Researchers use this compound to investigate the metabolic pathways and the formation of glucuronide conjugates in biological systems. Additionally, it is used in the development of analytical methods for the quantification of drug metabolites in various biological matrices .
Mechanism of Action
As a metabolite of Perindopril, Perindopril-d4 Acyl-β-D-glucuronide retains the pharmacological properties of its parent compound. Perindopril is a prodrug that is hydrolyzed in the liver to its active form, Perindoprilat. Perindoprilat acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion .
Comparison with Similar Compounds
Perindopril-d4 Acyl-β-D-glucuronide can be compared to other similar compounds, such as:
Perindopril Acyl-β-D-glucuronide: The non-deuterated version of the compound, used in similar research applications.
Perindoprilat: The active metabolite of Perindopril, which directly inhibits ACE.
Perindoprilat Glucuronide: Another glucuronide conjugate of Perindopril, used to study drug metabolism.
The uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracking and quantification in metabolic studies .
Properties
CAS No. |
1241977-12-7 |
|---|---|
Molecular Formula |
C₂₅H₃₆D₄N₂O₁₁ |
Molecular Weight |
548.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



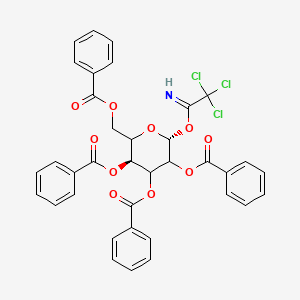
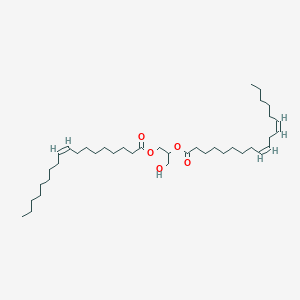
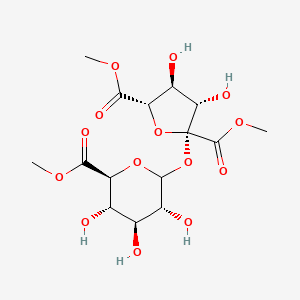
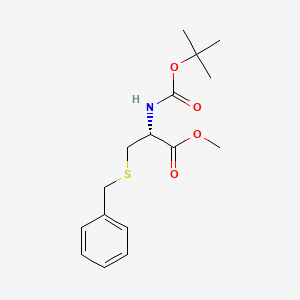
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
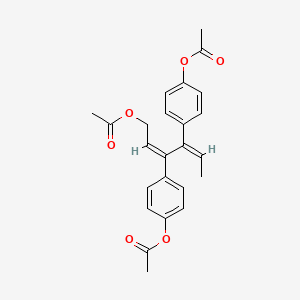

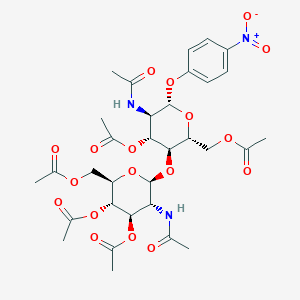
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
